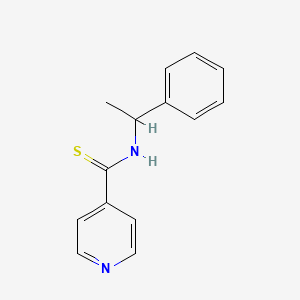
N-(1-phenylethyl)-4-pyridinecarbothioamide
描述
N-(1-phenylethyl)-4-pyridinecarbothioamide, also known as SR-8993, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thioamides and is a potent and selective inhibitor of the neuronal voltage-gated sodium channel Nav1.7.
作用机制
N-(1-phenylethyl)-4-pyridinecarbothioamide acts as a voltage-gated sodium channel blocker, specifically targeting Nav1.7. By inhibiting this channel, N-(1-phenylethyl)-4-pyridinecarbothioamide reduces the influx of sodium ions into neurons, which in turn reduces the transmission of pain signals. The selectivity of N-(1-phenylethyl)-4-pyridinecarbothioamide for Nav1.7 is important, as other sodium channels play important roles in normal physiological processes, and inhibiting them could lead to unwanted side effects.
Biochemical and Physiological Effects:
In addition to its potential as a pain medication, N-(1-phenylethyl)-4-pyridinecarbothioamide has been shown to have other effects on the body. It has been found to reduce the excitability of neurons in the central nervous system, which could have implications for the treatment of neurological disorders such as epilepsy. N-(1-phenylethyl)-4-pyridinecarbothioamide has also been found to inhibit the growth of cancer cells in vitro, although more research is needed to determine its potential as an anticancer agent.
实验室实验的优点和局限性
One advantage of N-(1-phenylethyl)-4-pyridinecarbothioamide is its high selectivity for Nav1.7. This makes it a useful tool for studying the role of this channel in pain and other physiological processes. However, one limitation of N-(1-phenylethyl)-4-pyridinecarbothioamide is its relatively low potency compared to other Nav1.7 inhibitors. This means that higher concentrations of the compound may be needed to achieve the desired effects, which could lead to unwanted side effects.
未来方向
There are several potential future directions for research on N-(1-phenylethyl)-4-pyridinecarbothioamide. One area of interest is the development of more potent Nav1.7 inhibitors based on the structure of N-(1-phenylethyl)-4-pyridinecarbothioamide. Another area of research is the exploration of the compound's potential as a treatment for neurological disorders such as epilepsy. Finally, more research is needed to determine the potential of N-(1-phenylethyl)-4-pyridinecarbothioamide as an anticancer agent, and to understand the mechanisms by which it inhibits cancer cell growth.
科学研究应用
N-(1-phenylethyl)-4-pyridinecarbothioamide has been shown to be a promising compound for the treatment of pain. Nav1.7 is a sodium channel that plays a crucial role in the transmission of pain signals from peripheral nerves to the central nervous system. Inhibiting this channel has been shown to reduce pain sensation in animal models. N-(1-phenylethyl)-4-pyridinecarbothioamide has been found to be a highly selective inhibitor of Nav1.7, making it a potential candidate for the development of new pain medications.
属性
IUPAC Name |
N-(1-phenylethyl)pyridine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S/c1-11(12-5-3-2-4-6-12)16-14(17)13-7-9-15-10-8-13/h2-11H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKFABXFQLPNKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)pyridine-4-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclopentyl-3-ethyl-1-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B3819183.png)
![1-[1-(4-chloro-2-methylphenyl)-3-isobutyl-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B3819186.png)
![N-{2-[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]-2-oxoethyl}benzamide](/img/structure/B3819192.png)
![N-biphenyl-4-yl-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide](/img/structure/B3819194.png)
![2-{1-[(5-isobutylisoxazol-3-yl)carbonyl]pyrrolidin-2-yl}pyridine](/img/structure/B3819199.png)
![4-(4-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B3819207.png)
![2-(4-fluoro-3-methoxyphenyl)-4-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B3819208.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopentanecarboxamide](/img/structure/B3819211.png)
![{[5-(1H-indol-3-ylmethyl)-4-pyridin-3-yl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3819213.png)
![1-(2-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide](/img/structure/B3819226.png)
![1-[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]methanamine](/img/structure/B3819233.png)
![4-nitropentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene](/img/structure/B3819252.png)
![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}methanesulfonamide](/img/structure/B3819258.png)
![{2-methyl-1-[2-(6-methyl-3-pyridinyl)ethyl]-1H-indol-3-yl}acetonitrile](/img/structure/B3819266.png)